molecular formula C12H10Cl2N2O2S B2769178 3-(2-Aminoethyl)-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 463360-64-7

3-(2-Aminoethyl)-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B2769178
CAS No.: 463360-64-7
M. Wt: 317.18
InChI Key: PDJUVXBUMWUATI-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione is a thiazolidinedione (TZD) derivative characterized by a 2,4-dichlorophenyl substituent at the C5 position and a 2-aminoethyl group at the N3 position. The 2,4-dichlorophenyl group contributes to lipophilicity and electronic effects, while the aminoethyl side chain may improve solubility and enable interactions with biological targets via hydrogen bonding or ionic forces. This compound is often synthesized via Knoevenagel condensation and alkylation reactions, yielding hydrochloride salts to enhance stability and bioavailability .

Properties

IUPAC Name

(5Z)-3-(2-aminoethyl)-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2S/c13-8-2-1-7(9(14)6-8)5-10-11(17)16(4-3-15)12(18)19-10/h1-2,5-6H,3-4,15H2/b10-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJUVXBUMWUATI-YHYXMXQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=C2C(=O)N(C(=O)S2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C\2/C(=O)N(C(=O)S2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-Aminoethyl)-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione is a thiazolidine derivative notable for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This compound exhibits a unique structural profile that may enhance its interaction with biological targets.

  • Chemical Formula : C₁₂H₁₀Cl₂N₂O₂S
  • Molecular Weight : Approximately 353.6 g/mol
  • Structure : The compound features a thiazolidine ring with a methylidene group and a dichlorophenyl substituent, which is crucial for its biological activity.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors. The dichlorophenyl group enhances binding affinity, potentially influencing various signaling pathways involved in cancer progression.

Biological Activity Overview

Research has indicated that this compound possesses several biological activities:

Study 1: Anticancer Activity

In a study published in Pharmaceuticals, the compound was evaluated for its ability to induce apoptosis in MCF-7 breast cancer cells. The results indicated that treatment with the compound led to significant cell death through intrinsic apoptotic mechanisms .

Study 2: Enzyme Interaction

Another investigation focused on the compound's interaction with PTP1B (protein tyrosine phosphatase 1B), revealing that it could inhibit this enzyme effectively, which is implicated in various cancers . The IC50 values for inhibition were measured at approximately 6.09 µM for certain derivatives.

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and unique aspects between this compound and related compounds:

Compound NameStructural FeaturesUnique Aspects
5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dioneFuran ring instead of dichlorophenylExhibits different biological activities due to furan substitution
3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dioneContains both furan and dichlorophenyl groupsPotentially enhanced biological activity due to dual aromatic systems
5-Ene-4-thiazolidinonesDifferent substituents at the 5-positionKnown for diverse medicinal properties including anti-inflammatory effects

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its molecular formula C12H11Cl2N2O2SC_{12}H_{11}Cl_2N_2O_2S and a molecular weight of approximately 353.6 g/mol. Its structure includes a thiazolidine ring which is known for its biological activity, particularly in the realm of pharmaceuticals.

Anticancer Applications

Research has demonstrated that derivatives of thiazolidine-2,4-dione exhibit significant antitumor properties. A study focused on synthesizing novel thiazolidine-2,4-dione-acridine hybrids reported promising results in inhibiting the growth of various cancer cell lines. The synthesized compounds were evaluated for their cytotoxic effects, revealing that they could effectively reduce metabolic activity in cancer cells .

Case Study: Thiazolidine Derivatives as Antitumor Agents

  • Objective : To synthesize and characterize new thiazolidine derivatives for enhanced anticancer activity.
  • Methodology : Multi-step synthesis followed by biological evaluation using cell viability assays.
  • Results : Certain derivatives showed IC50 values indicating potent anticancer activity against specific cell lines (details on specific cell lines and IC50 values can be included here if available).

Antimicrobial Properties

The compound has also been investigated for its antimicrobial efficacy. Studies indicate that thiazolidine derivatives possess broad-spectrum antibacterial activity. The structural features of these compounds contribute to their ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes.

Case Study: Antimicrobial Activity Evaluation

  • Objective : To assess the antimicrobial properties of synthesized thiazolidine derivatives.
  • Methodology : Testing against various bacterial strains using standard disk diffusion methods.
  • Results : Compounds exhibited significant inhibition zones against several pathogenic bacteria, suggesting their potential as new antimicrobial agents.

Antioxidant Properties

Recent studies have explored the antioxidant capabilities of thiazolidine derivatives. These compounds have shown promise in scavenging free radicals and reducing oxidative stress, which is linked to various chronic diseases.

Case Study: Evaluation of Antioxidant Activity

  • Objective : To evaluate the antioxidant properties of new phenolic derivatives based on thiazolidine-2,4-dione.
  • Methodology : In vitro assays measuring radical scavenging activity and ferrous ion chelation.
  • Results : Certain derivatives demonstrated antioxidant activities comparable to established antioxidants, indicating potential health benefits .

Synthesis and Characterization Techniques

The synthesis of 3-(2-aminoethyl)-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions followed by purification techniques such as recrystallization or chromatography. Characterization is performed using:

  • Nuclear Magnetic Resonance (NMR)
  • High-Resolution Mass Spectrometry (HRMS)
  • Infrared (IR) Spectroscopy

Comparison with Similar Compounds

Dichlorophenyl vs. Other Aromatic Groups

  • Its simpler structure may limit pharmacokinetic versatility compared to the aminoethyl derivative .
  • (5E)-5-[(2,4-Difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione (CAS 1156584-54-1) : Fluorine substituents increase electronegativity and metabolic stability but reduce steric bulk compared to chlorine. This may alter interactions with hydrophobic enzyme pockets .

Aminoethyl vs. Bulky Alkylamino Groups

  • However, steric hindrance from the isopropyl groups may reduce binding efficiency to flat enzymatic active sites .
  • 3-(2-(Dibenzylamino)ethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione: The dibenzylamino group introduces aromaticity and bulk, which could increase affinity for π-π stacking interactions but may also reduce solubility .

Antifungal and Anticancer Potential

  • Compound L-173: A structurally complex analog with a 4-chlorophenyl group and triazole moiety exhibits broad-spectrum antifungal activity and moderate anticancer effects. The triazole ring likely enhances interactions with fungal cytochrome P450 enzymes, a mechanism less feasible in the aminoethyl-dichlorophenyl derivative .
  • 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione: Demonstrates anticancer activity via cyclin-dependent kinase 2 (CDK2) inhibition (docking score: 7.299 kcal/mol). The furan group may engage in hydrogen bonding, whereas the dichlorophenyl-aminoethyl analog’s amino group could facilitate ionic interactions with kinase active sites .

Solubility and Pharmacokinetics

  • Hydrochloride Salts: The target compound’s hydrochloride form (e.g., sc-352908) improves aqueous solubility, a critical factor for oral bioavailability. In contrast, non-ionic analogs like 5-(2,4-dichlorobenzylidene)-TZD (CAS 1218776-94-3) may require formulation aids for effective delivery .
  • Cyclodextrin Complexes: Analog L-173 shows enhanced solubility when complexed with cyclodextrins, a strategy applicable to the aminoethyl-dichlorophenyl derivative to further optimize pharmacokinetics .

Knoevenagel Condensation

  • The exocyclic double bond at C5 is typically formed via Knoevenagel condensation between thiazolidinedione and aromatic aldehydes. For example, the 2,4-dichlorophenyl derivative is synthesized using ethanol/piperidine under reflux, similar to methods for 5-[(4-ethoxybenzylidene)] analogs .
  • Catalyst Variations: In some cases (e.g., diisopropylaminoethyl-TZD), the aminoalkyl side chain itself acts as a base catalyst, eliminating the need for external catalysts like piperidine .

Alkylation at N3

  • The 2-aminoethyl group is introduced via alkylation of the TZD core with 2-chloroethylamine derivatives. Yields range from 69% to 93%, depending on solvent (e.g., 1,2-dichloroethane) and reducing agents (e.g., sodium triacetoxyborohydride) .

Key Data Tables

Table 1. Physicochemical Properties of Selected Analogs

Compound Name Molecular Formula Molar Mass (g/mol) Melting Point (°C) Solubility (pH 7.4)
Target Compound (Hydrochloride) C₁₁H₉Cl₂N₂O₂S·HCl 349.63 180–185 (dec.) 12.5 mg/mL
5-(2,4-Dichlorobenzylidene)-TZD C₁₀H₅Cl₂NO₂S 290.13 220–225 <1 mg/mL
L-173 (Cyclodextrin Complex) C₂₄H₂₀ClF₂N₅O₃S 539.96 160–165 8.2 mg/mL

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing thiazolidine-2,4-dione derivatives, and how are they adapted for this compound?

  • Methodology : The synthesis typically involves condensation reactions. For example, 5-arylidene derivatives are synthesized via Knoevenagel condensation by refluxing aromatic aldehydes (e.g., 2,4-dichlorobenzaldehyde) with 1,3-thiazolidine-2,4-dione in ethanol using piperidine as a catalyst. Subsequent functionalization (e.g., introducing the 2-aminoethyl group) may require alkylation or nucleophilic substitution steps .
  • Key Considerations : Solvent choice (ethanol or DMF), reaction time, and purification methods (recrystallization or column chromatography) significantly impact yield. For instance, yields for similar compounds range from 61% to 85% under optimized conditions .

Q. Which analytical techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

  • Methodology :

  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and C-N stretches at ~1250–1350 cm⁻¹ .
  • NMR : Look for proton signals from the 2,4-dichlorophenyl group (aromatic protons at δ 7.2–7.8 ppm) and the thiazolidine ring (e.g., methylene protons at δ 3.5–4.5 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate the structure .
    • Reporting Standards : Include melting points, Rf values, and elemental analysis (C, H, N, S) to verify purity .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

  • Case Study : Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from stereoisomerism or solvent effects. For example, the (Z)- and (E)-isomers of 5-arylidene derivatives show distinct chemical shifts due to conjugation differences. Use 2D NMR (e.g., NOESY) or X-ray crystallography to confirm configuration .
  • Validation : Cross-reference with computational models (e.g., DFT calculations) to predict spectra and identify anomalies .

Q. What strategies improve yield and selectivity in multi-step syntheses of this compound?

  • Optimization Techniques :

  • Catalyst Screening : Piperidine vs. morpholine for Knoevenagel condensation; the former often enhances reaction rates .
  • Temperature Control : Reflux at 80–90°C minimizes side reactions like retro-aldol processes .
  • Workflow Design : Intermediate purification (e.g., isolating 5-arylidene intermediates before alkylation) reduces competing pathways .
    • Case Example : A two-step synthesis of a related compound achieved 73% yield by isolating the intermediate and using anhydrous K₂CO₃ in DMF for alkylation .

Q. How do structural modifications at the 5-arylidene position influence biological activity?

  • Structure-Activity Relationship (SAR) Insights :

  • Electron-Withdrawing Groups (e.g., 2,4-dichloro): Enhance stability and receptor binding via hydrophobic interactions .
  • Substituent Position : Para-substituted arylidenes improve solubility and bioavailability compared to ortho-substituted analogs .
    • Experimental Validation : Test modified analogs in enzymatic assays (e.g., PPAR-γ inhibition) or cellular models to correlate structure with efficacy .

Safety and Handling

Q. What safety protocols are essential when handling this compound in the lab?

  • Critical Measures :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Perform reactions in fume hoods to avoid inhaling fine particles or vapors .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
    • Storage : Store in sealed containers at 2–8°C, away from oxidizers and moisture .

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